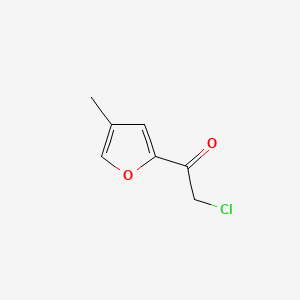

2-Chloro-1-(4-methylfuran-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-1-(4-methylfuran-2-yl)ethanone is an organic compound that belongs to the class of chloroketones It features a chloro group attached to an ethanone moiety, which is further connected to a 4-methylfuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-methylfuran-2-yl)ethanone typically involves the chlorination of 1-(4-methylfuran-2-yl)ethanone. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-methylfuran-2-yl)ethanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acetone solutions.

Major Products

Nucleophilic Substitution: Formation of substituted ethanones.

Reduction: Formation of 1-(4-methylfuran-2-yl)ethanol.

Oxidation: Formation of 4-methylfuran-2(5H)-one.

Scientific Research Applications

2-Chloro-1-(4-methylfuran-2-yl)ethanone has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.

Industrial Chemistry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-methylfuran-2-yl)ethanone depends on its specific application. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-1-(4-fluorophenyl)ethanone

- 2-Chloro-1-(4-chlorophenyl)ethanone

- 2-Chloro-1-(4-bromophenyl)ethanone

Uniqueness

2-Chloro-1-(4-methylfuran-2-yl)ethanone is unique due to the presence of the 4-methylfuran ring, which imparts distinct electronic and steric properties compared to its phenyl-substituted analogs

Biological Activity

2-Chloro-1-(4-methylfuran-2-yl)ethanone, a compound with the CAS number 133674-52-9, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds containing furan rings often exhibit antimicrobial activity. For instance, studies have shown that derivatives of furan can inhibit the growth of various bacterial strains due to their ability to disrupt cellular processes. The mechanism typically involves interference with bacterial cell wall synthesis or function.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's cytotoxicity is believed to result from the induction of apoptosis and cell cycle arrest in targeted cells. For instance, it has been noted that similar compounds can induce G2/M phase arrest, leading to increased apoptosis rates in certain cancer cell lines .

The proposed mechanism of action for this compound involves several pathways:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, leading to damage and subsequent apoptosis.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects at varying concentrations .

- Cytotoxic Effects on Tumor Cells : Another investigation focused on its effects on human esophageal squamous cell carcinoma (KYSE-510), where treatment led to a dose-dependent increase in apoptosis markers such as caspase activation and decreased cyclin B1 levels .

- Structure-Activity Relationship (SAR) : Research into related compounds has highlighted that modifications on the furan ring significantly alter biological activity, suggesting that further structural optimization could enhance efficacy against specific targets.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

2-chloro-1-(4-methylfuran-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-5-2-7(10-4-5)6(9)3-8/h2,4H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXPKTTYQXMGBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.